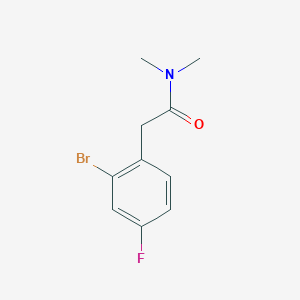
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate
カタログ番号 B2883692
CAS番号:
1421481-41-5
分子量: 263.293
InChIキー: VCCOMNTXRBCMDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate, also known as A-196, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-196 belongs to the family of carbamate compounds that are known for their diverse biological activities.
科学的研究の応用
Carcinogenicity and Toxicity Studies
- Ethyl carbamate (urethane) has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating its potential carcinogenicity in humans based on studies in animals. The widespread occurrence of ethyl carbamate in fermented foods and alcoholic beverages has raised global public health concerns, leading to extensive research into its formation, detection, and mitigation in food products (Baan et al., 2007; Gowd et al., 2018).
Detection and Mitigation Strategies
- Advances in detection methods for ethyl carbamate have been reported, including the development of an indirect ELISA for its determination in Chinese rice wine. This highlights the importance of accurate and sensitive detection techniques for monitoring ethyl carbamate levels in food and beverages (Luo et al., 2017).
- Research on fluorescent sensors based on quantum dots and nano-porphyrin demonstrates a potential platform for the sensitive and accurate detection of ethyl carbamate in fermented food, contributing to food safety monitoring (Wei et al., 2021).
Synthesis and Chemical Studies
- The synthesis of related compounds, such as prodrugs for amidines and methods for the stereoselective synthesis of optical isomers of ethyl compounds, indicates the chemical versatility and potential pharmaceutical applications of ethyl carbamate derivatives (Rahmathullah et al., 1999; Kluson et al., 2019).
Environmental and Food Science
- Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages have been explored, addressing one of the biggest challenges in the alcoholic beverages industry. These studies incorporate physical, chemical, enzymatic, and metabolic engineering technologies to reduce ethyl carbamate levels, demonstrating the multifaceted approach needed to tackle this issue (Zhao et al., 2013).
特性
IUPAC Name |
ethyl N-[4-(2-methoxyphenoxy)but-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCOMNTXRBCMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883612.png)
![1-(Benzenesulfonyl)-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2883613.png)
![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2883616.png)
![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)
![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)

![N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2883623.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)